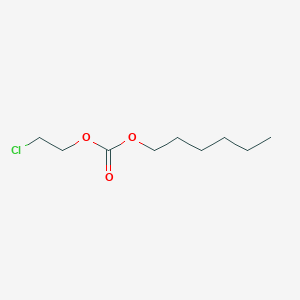
2-Chloroethyl hexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl hexyl carbonate is an organic compound with the molecular formula C9H17ClO3 It is a carbonate ester derived from 2-chloroethanol and hexanol
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl hexyl carbonate can be synthesized through the reaction of 2-chloroethanol with hexanol in the presence of a carbonate source. The reaction typically involves the use of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the carbonate ester. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl hexyl carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chloroethanol and hexanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonates or reduction to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted carbonates.
Hydrolysis: 2-Chloroethanol and hexanol.
Oxidation and Reduction: Corresponding carbonates and alcohols.
Scientific Research Applications
2-Chloroethyl hexyl carbonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of drug delivery systems due to its ability to form stable esters.
Materials Science: Utilized in the production of polymers and coatings with specific properties.
Industrial Applications: Employed in the manufacture of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-chloroethyl hexyl carbonate involves its reactivity as a carbonate ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile. The chloro group also makes it susceptible to substitution reactions, which can be exploited in synthetic chemistry.
Molecular Targets and Pathways:
Nucleophilic Attack: The carbonyl carbon is the primary target for nucleophiles.
Substitution Reactions: The chloro group can be replaced by various nucleophiles, leading to diverse chemical pathways.
Comparison with Similar Compounds
2-Chloroethyl hexyl carbonate can be compared with other similar compounds such as:
2-Chloroethyl ethyl carbonate: Similar reactivity but different alkyl chain length.
2-Chloroethyl methyl carbonate: Shorter alkyl chain, leading to different physical properties.
Hexyl carbonate: Lacks the chloro group, resulting in different reactivity and applications.
Uniqueness: The presence of both the chloro group and the hexyl chain in this compound provides a unique combination of reactivity and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
83498-71-9 |
|---|---|
Molecular Formula |
C9H17ClO3 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
2-chloroethyl hexyl carbonate |
InChI |
InChI=1S/C9H17ClO3/c1-2-3-4-5-7-12-9(11)13-8-6-10/h2-8H2,1H3 |
InChI Key |
JWJZZDQNTHWDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



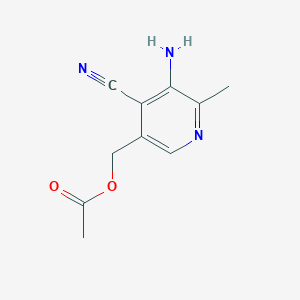
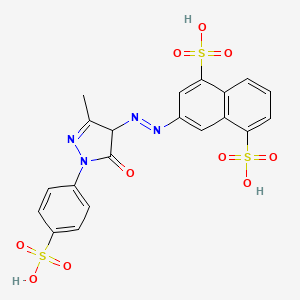
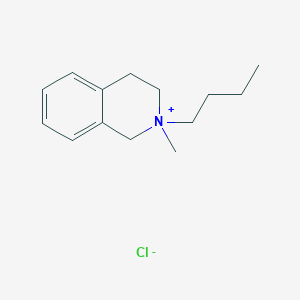
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)
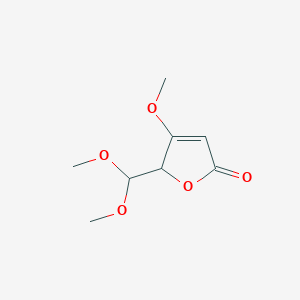
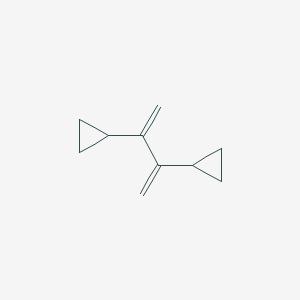
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
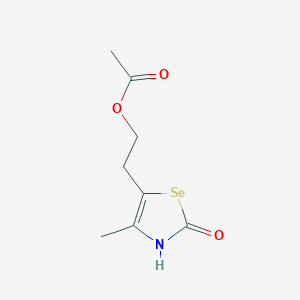
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)

![6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14416409.png)
![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
